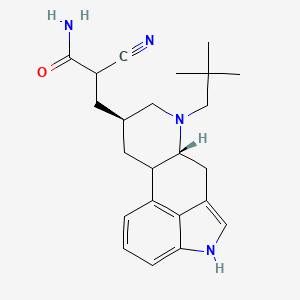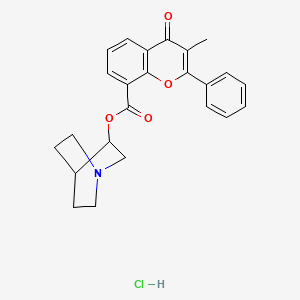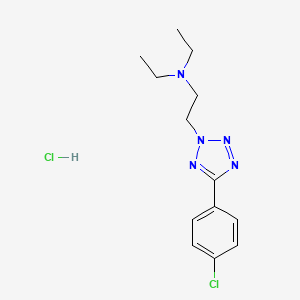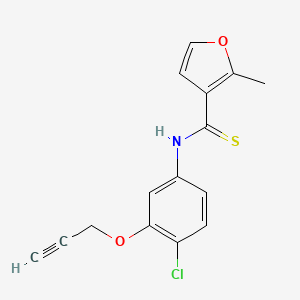
Ethanamine, 2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanamine, 2-(2,8,9-trithia-5-aza-1-silabicyclo(333)undec-1-ylthio)-, dihydrochloride is a complex organic compound with the molecular formula C8H20Cl2N2S4Si It is known for its unique structure, which includes a silabicyclo framework and multiple sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)-, dihydrochloride typically involves multiple steps, starting with the formation of the silabicyclo framework. This is followed by the introduction of sulfur atoms and the ethanamine group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of industrial reactors, precise temperature control, and continuous monitoring of the reaction process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanamine, 2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen atoms or to alter the oxidation state of sulfur.
Substitution: The ethanamine group can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure optimal reactivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce derivatives with different functional groups.
Applications De Recherche Scientifique
Ethanamine, 2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of Ethanamine, 2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanamine, 2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)-, monohydrochloride
- Ethanamine, 2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)-, trihydrochloride
Uniqueness
Ethanamine, 2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)-, dihydrochloride is unique due to its specific combination of a silabicyclo framework and multiple sulfur atoms. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.
Propriétés
Numéro CAS |
136884-65-6 |
|---|---|
Formule moléculaire |
C8H20Cl2N2S4Si |
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
2-(2,8,9-trithia-5-aza-1-silabicyclo[3.3.3]undecan-1-ylsulfanyl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C8H18N2S4Si.2ClH/c9-1-5-11-15-12-6-2-10(3-7-13-15)4-8-14-15;;/h1-9H2;2*1H |
Clé InChI |
LMWZPZHVHDJBMX-UHFFFAOYSA-N |
SMILES canonique |
C1CS[Si]2(SCCN1CCS2)SCCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



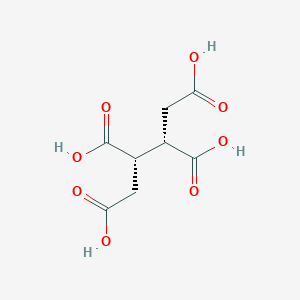
![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] decanoate](/img/structure/B12737875.png)
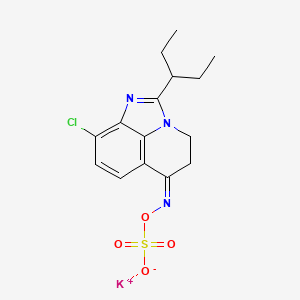
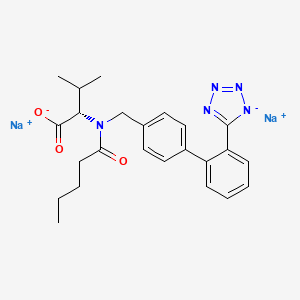
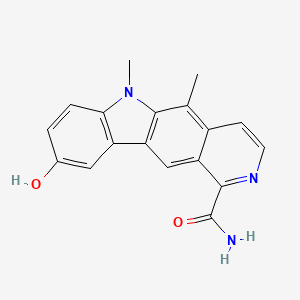
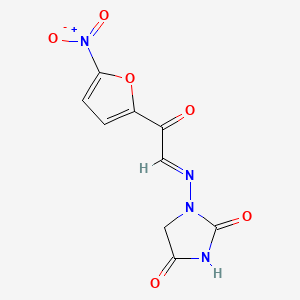
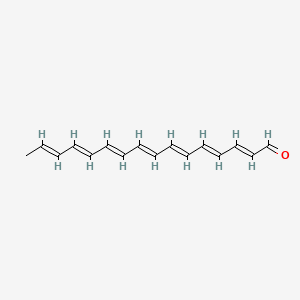
![(1R,9S)-13-thia-10,15-diazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,14-tetraene](/img/structure/B12737931.png)
